molecular formula C25H24N4O5 B2854960 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate CAS No. 1351660-97-3

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate

Cat. No.: B2854960
CAS No.: 1351660-97-3
M. Wt: 460.49
InChI Key: UXHFYEPJEIROHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate features a benzimidazole core linked to a piperazine moiety via a methyl group, with a naphthalen-1-yl methanone substituent. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry to improve bioavailability.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O.C2H2O4/c28-23(19-9-5-7-17-6-1-2-8-18(17)19)27-14-12-26(13-15-27)16-22-24-20-10-3-4-11-21(20)25-22;3-1(4)2(5)6/h1-11H,12-16H2,(H,24,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHFYEPJEIROHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, a study highlighted the synthesis of 1H-benzo[d]imidazol-6-yl(phenyl)methanone derivatives that demonstrated significant anticancer activity through the formation of Pd(II) complexes, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of benzimidazole derivatives. A related compound, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, was found to inhibit nitric oxide and TNF-α production in LPS-stimulated macrophages, indicating that similar derivatives could be explored for anti-inflammatory applications . The compound's structural features may enhance its interaction with biological targets involved in inflammatory pathways.

Synthetic Methodologies

Synthesis Techniques
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate can be achieved through various methods, including the use of aromatic aldehydes and o-phenylenediamine. Recent advancements have introduced more efficient and cost-effective synthetic routes that allow for the production of such compounds under mild conditions . This versatility in synthesis is crucial for scaling up production for pharmaceutical applications.

Potential Therapeutic Uses

Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology, particularly as anxiolytic or antidepressant agents. Compounds with similar structures have been reported to interact with serotonin receptors, which are critical targets for treating mood disorders . Further exploration into this area could yield new therapeutic options.

Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against bacterial and fungal pathogens, making it a candidate for further investigation in infectious disease treatment .

Summary Table of Applications

Application Area Description References
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis; potential as Pd(II) complex
Anti-inflammatoryInhibits NO and TNF-α production; potential for treating inflammatory diseases
NeuropharmacologyPossible anxiolytic effects; interacts with serotonin receptors
Antimicrobial ActivityPotential effectiveness against bacterial and fungal infections

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthesis: The target compound shares synthetic parallels with M1 () and Compound 5a (), where reflux in ethanol with oxidizing agents like Na₂S₂O₅ is common for benzimidazole cyclization .
  • Piperazine Role : Piperazine is a flexible linker in all compounds, likely modulating solubility and conferring conformational flexibility for receptor engagement .

Pharmacological and Functional Comparisons

While bioactivity data for the target compound are absent, insights can be drawn from analogous structures:

  • Receptor Targeting : Compound 7 () acts as a dual histamine H₁/H₄ receptor ligand, suggesting benzimidazole-piperazine scaffolds are suitable for receptor polypharmacology .
  • Antimicrobial Potential: Benzimidazole derivatives in and are often explored for antimicrobial or anticancer activity, though specific data are lacking here .
  • Solubility Enhancement : The oxalate salt in the target compound may offer superior aqueous solubility compared to free bases like Compound 5a (), which lacks ionizable groups .

Physicochemical Properties

  • Aromaticity: NMR data for naphthyl-imidazole methanones () show aromatic proton shifts at δ8–9 ppm, consistent with the target compound’s naphthalene moiety .

Preparation Methods

Temperature Sensitivity

Charring observed at temperatures >160°C necessitates strict control during benzimidazole synthesis.

Solvent Selection

Ethanol outperforms DMF in minimizing side reactions during alkylation.

Catalytic Additives

Potassium iodide (KI) enhances reaction rates in acetonitrile by stabilizing transition states.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Alkylation 68 98 Short reaction time
Reductive Amination 55 95 Mild conditions
Microwave-Assisted 72 99 Rapid heating

Q & A

Basic: What are the standard protocols for synthesizing (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(naphthalen-1-yl)methanone oxalate, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives under microwave irradiation (reducing reaction time from 12 hours to 2–3 hours) .
  • Step 2: Coupling with naphthalen-1-yl carbonyl groups using a Buchwald-Hartwig amination or nucleophilic substitution, optimized with Pd catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Oxalate Salt Formation: React the free base with oxalic acid in ethanol, followed by recrystallization in ethanol/water (1:1) to achieve >95% purity .
  • Yield Optimization: Use anhydrous solvents (DMF or DCM), inert atmospheres (N₂/Ar), and real-time monitoring via TLC or HPLC to minimize side products.

Advanced: How to resolve contradictions in NMR data for structural confirmation of the oxalate salt?

Methodological Answer:
Discrepancies in proton splitting or carbon shifts (e.g., piperazine CH₂ vs. benzoimidazole NH) arise from dynamic effects or salt formation. Strategies include:

  • Variable Temperature NMR: Conduct at 25°C and −40°C to identify exchange broadening in NH or piperazine protons .
  • 2D NMR (HSQC, HMBC): Map correlations between naphthalene aromatic protons (δ 7.8–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm connectivity .
  • X-ray Crystallography: Resolve ambiguities by analyzing crystal packing; oxalate counterions often form hydrogen bonds with NH groups .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

  • FT-IR: Prioritize peaks at ~3200 cm⁻¹ (NH stretch, benzoimidazole), ~1680 cm⁻¹ (C=O, oxalate), and ~1600 cm⁻¹ (C=N, imidazole) .
  • ¹H/¹³C NMR: Key signals include:
    • Benzoimidazole NH: δ 12.5–13.5 ppm (broad, DMSO-d₆) .
    • Piperazine CH₂: δ 2.5–3.5 ppm (split into multiplets due to restricted rotation) .
    • Naphthalene protons: δ 7.5–8.5 ppm (multiplet) .
  • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error; oxalate adducts may appear as [M+COOH]⁻ in negative mode .

Advanced: How to design experiments to investigate the compound’s dual H1/H4 receptor binding hypothesized from structural analogs?

Methodological Answer:

  • Competitive Binding Assays: Use ³H-histamine displacement in HEK-293 cells expressing human H1/H4 receptors. Pre-incubate with test compound (1 nM–10 µM) and measure IC₅₀ values .
  • Functional Assays (cAMP/Calcium Flux): For H4 (Gi-coupled), monitor cAMP inhibition via HTRF; for H1 (Gq-coupled), measure calcium release with Fura-2 AM .
  • Mutagenesis Studies: Replace key residues (e.g., H1 receptor D107) to identify binding interactions using homology models derived from similar piperazine-based ligands .

Basic: What are the recommended storage conditions to prevent degradation of the oxalate salt?

Methodological Answer:

  • Temperature: Store at −20°C in amber vials to avoid photodegradation of the naphthalene moiety.
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the oxalate counterion.
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to track degradation products (e.g., free base formation at >5% impurity) .

Advanced: How to conduct structure-activity relationship (SAR) studies by modifying substituents on the benzoimidazole and naphthalene groups?

Methodological Answer:

  • Benzoimidazole Modifications: Introduce electron-withdrawing groups (e.g., -Cl at position 5) via Ullmann coupling to enhance H1 receptor affinity. Compare IC₅₀ shifts using radioligand binding .
  • Naphthalene Substitutions: Replace naphthalen-1-yl with substituted aryl groups (e.g., 2-fluorophenyl) via Suzuki-Miyaura cross-coupling. Assess solubility changes via shake-flask logP measurements .
  • Piperazine Alterations: Replace piperazine with homopiperazine to evaluate conformational effects on receptor docking using molecular dynamics simulations .

Basic: How to troubleshoot low yields during the final oxalate salt crystallization?

Methodological Answer:

  • Solvent Screening: Test ethanol, acetone, or acetonitrile with incremental water addition (5–20%) to induce supersaturation .
  • pH Adjustment: Ensure stoichiometric equivalence (1:1 base:oxalic acid) by titrating to pH 3.5–4.0 before crystallization.
  • Seeding: Add pre-ground oxalate salt crystals (<1 mg) to nucleate growth and avoid oiling out .

Advanced: What computational methods are suitable for predicting metabolic pathways of this compound?

Methodological Answer:

  • In Silico Metabolism (CYP450): Use Schrödinger’s ADMET Predictor or StarDrop to identify likely sites of oxidation (e.g., naphthalene C-2 or piperazine N-4) .
  • MD Simulations: Model glucuronidation of the benzoimidazole NH using Gaussian-based QM/MM to predict UDP-glucuronosyltransferase (UGT) affinity .
  • In Vitro Validation: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS/MS .

Basic: How to confirm the absence of residual solvents (e.g., DMF) in the final product?

Methodological Answer:

  • GC-MS Headspace Analysis: Use a DB-624 column (30 m × 0.32 mm) with temperature ramping (40°C to 240°C) to detect DMF (retention time ~8.2 min) .
  • Limit Tests: Follow ICH Q3C guidelines; accept ≤880 ppm for DMF.
  • Lyophilization: For heat-sensitive compounds, employ freeze-drying after solvent exchange with tert-butanol .

Advanced: How to address conflicting in vitro vs. in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Plasma Protein Binding (PPB): Measure via equilibrium dialysis; high PPB (>95%) may explain reduced in vivo efficacy despite high in vitro potency .
  • Permeability Assays: Use Caco-2 monolayers to assess P-gp efflux (efflux ratio >3 indicates poor absorption) .
  • Metabolite ID: Compare in vitro (microsomal) and in vivo (plasma/bile) metabolites using HRMS to identify active/toxic species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.